3-Methyl Substitution Confers Enhanced Pharmacokinetic Properties Relative to Unsubstituted 4-[2-(Pyrrolidin-1-yl)ethoxy]aniline
Target compound (CAS 862874-66-6, C13H20N2O, MW 220.31) contains a 3-methyl substitution on the aromatic ring absent in 4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 50609-01-3, C12H18N2O, MW 206.28). SAR analyses reveal that the 3-methyl group and pyrrolidin-1-yl substitution pattern together confer optimized pharmacokinetic properties compared to the non-methylated analog [1].
| Evidence Dimension | Molecular weight and lipophilicity (structural determinants of PK) |
|---|---|
| Target Compound Data | MW 220.31; cLogP estimated ~2.1 (calculated from structure) |
| Comparator Or Baseline | 4-[2-(Pyrrolidin-1-yl)ethoxy]aniline (CAS 50609-01-3): MW 206.28 |
| Quantified Difference | ΔMW = +14.03 (methyl group addition); increased lipophilicity |
| Conditions | SAR context from kinase inhibitor and metabolic disease programs |
Why This Matters
The methyl substitution alters compound lipophilicity and metabolic stability, which may translate to distinct absorption, distribution, and clearance profiles in drug development programs.
- [1] Kuujia. CAS No. 862874-66-6: Structural-activity relationship analyses reveal that the 3-methyl group and pyrrolidin-1-yl substitution pattern confer optimized pharmacokinetic properties. Retrieved April 2026. View Source
